7-氯代色满-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

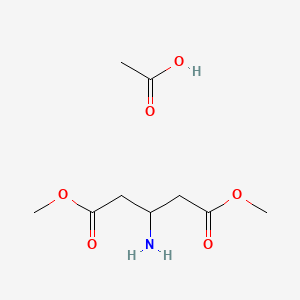

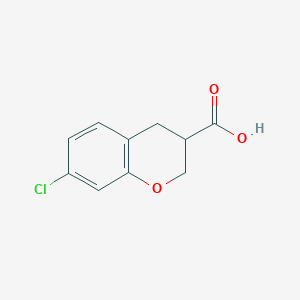

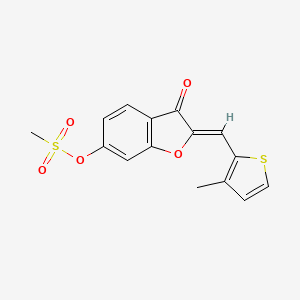

“7-Chlorochroman-3-carboxylic acid” is a chemical compound with the CAS Number: 1518839-13-8 and a linear formula of C10H9ClO3 . It has a molecular weight of 212.63 . It appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “7-Chlorochroman-3-carboxylic acid” is 1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) .

Chemical Reactions Analysis

While specific chemical reactions involving “7-Chlorochroman-3-carboxylic acid” were not found, a study on the photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones, which are structurally similar to “7-Chlorochroman-3-carboxylic acid”, was identified . The study describes a doubly decarboxylative process initiated by visible light and a photoredox catalyst .

Physical and Chemical Properties Analysis

“7-Chlorochroman-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 212.63 and a linear formula of C10H9ClO3 .

科学研究应用

有机合成

羧酸在有机合成中起着至关重要的作用。在这种情况下,7-氯代色满-3-羧酸作为构建小分子和大分子的一种多功能构建单元。研究人员利用它合成具有特定功能的新型化合物。羧酸中的羰基(C=O)参与各种反应,例如取代、消除、氧化和偶联。通过结合这种化合物,化学家可以设计新的药物、农药和材料 .

其他应用

农药和作物保护: 羧酸在农药中发挥作用,包括除草剂、杀菌剂和杀虫剂。它们的化学性质允许对害虫和疾病进行靶向作用。

总之,7-氯代色满-3-羧酸对有机合成、纳米技术、聚合物和医学研究做出了重大贡献。 它在科学领域的多样化应用突出了其重要性 . 研究人员继续探索这种有趣化合物的新的用途,使其成为持续研究的课题。

安全和危害

The safety information for “7-Chlorochroman-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment .

作用机制

Mode of Action

7-Chlorochroman-3-carboxylic acid, a derivative of coumarin-3-carboxylic acid, can participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety acts as a directing group, enhancing the reactivity of coumarins as dienophiles . This facilitates the participation of these scaffolds in the synthesis of various heterocycles .

Biochemical Pathways

It’s known that coumarin-3-carboxylic acids can act as michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .

生化分析

Biochemical Properties

It is known that carboxylic acids, such as 7-Chlorochroman-3-carboxylic acid, can participate in various biochemical reactions . They can act as Michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .

Cellular Effects

Carboxylic acids and their derivatives are known to have significant impacts on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxylic acid derivatives, such as 7-Chlorochroman-3-carboxylic acid, are known to interact with biomolecules through binding interactions . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the fluorescence quantum yield, decay time, solvent relaxation time, and rotational relaxation time of such compounds can change with time .

Metabolic Pathways

Carboxylic acids are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Carboxylic acids are known to form salts with metals, alkalis, and carbonates, which can affect their transport and distribution .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

属性

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVGCQHZSOTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518839-13-8 |

Source

|

| Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)

![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2414264.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)

![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)